N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide

Thromboxane synthase inhibition Human whole blood assay Collagen-induced TXA2 production

Researchers frequently encounter uncontrolled variability when substituting thromboxane A₂ (TXA₂) modulators across in-class compounds due to divergent potency and dual-activity profiles. N-[4-(5-Imidazol-1-ylpentyloxy)phenyl]benzamide (CAS 88138-05-0) provides a rigorously characterized dual-mechanism benchmark that eliminates this uncertainty. - Quantified dual activity in the same human whole-blood matrix: IC₅₀ = 100 nM for collagen-induced TXA₂ production; Kd = 3.98 nM for U-46619-induced platelet aggregation. - Enables direct SAR comparison with ortho isomer (CAS 88138-18-5) and mono-functional inhibitors (dazoxiben, furegrelate). - Cross-species activity confirmed in rat aortic strip (Kd = 10 nM), supporting translational thrombosis models. Supplied as a white to off-white powder, ≥98 % purity, with full analytical documentation. Standard international B2B shipping; no special permits required.

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
CAS No. 88138-05-0
Cat. No. B12942374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide
CAS88138-05-0
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCCCCN3C=CN=C3
InChIInChI=1S/C21H23N3O2/c25-21(18-7-3-1-4-8-18)23-19-9-11-20(12-10-19)26-16-6-2-5-14-24-15-13-22-17-24/h1,3-4,7-13,15,17H,2,5-6,14,16H2,(H,23,25)
InChIKeyKBFYYYCOIZRJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide: Chemical Identity & Pharmacology


N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide (CAS 88138-05-0) is a synthetic small molecule belonging to the N-(phenoxyalkyl)imidazole class of thromboxane A₂ (TXA₂) synthase inhibitors. The compound has the molecular formula C₂₁H₂₃N₃O₂ and a molecular weight of 349.4 g/mol, featuring a benzamide core para-substituted with a pentyloxy linker that terminates in an unsubstituted 1H-imidazole ring . It is structurally classified as both a benzamide and a heterocyclic amide, originally disclosed in the patent literature as part of a series of N-(phenoxyalkyl)imidazoles developed for selective thromboxane synthetase inhibition [1]. Pharmacologically, it is characterized as a dual-acting agent exhibiting both thromboxane synthase inhibition (TXA₂ synthesis blockade) and ancillary thromboxane receptor (TP receptor) antagonism, as documented in curated bioactivity databases [2].

Dual-activity profile: TXA2 synthase inhibition and TP receptor antagonism
Assay context: Reported in human whole blood
Structural attribute: Para-substituted phenoxyalkyl imidazole

N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide: In-Class Substitution Risks


Thromboxane synthase inhibitors constitute a mechanistically diverse class with widely divergent potency, selectivity, and dual-activity profiles that preclude generic interchange. The prototypical inhibitor dazoxiben (UK-37248) exhibits an IC₅₀ of approximately 300 nM for TXB₂ suppression in human whole blood, while ozagrel (OKY-046) achieves an IC₅₀ of 11 nM on isolated enzyme but demonstrates markedly weaker activity in whole-blood aggregation assays (IC₅₀ ~53 μM) [1]. Furegrelate (U-63557A), a 3-pyridylcarboxylic acid derivative, achieves 15 nM potency on platelet microsomal TXA₂ synthase but lacks any thromboxane receptor antagonist component . These divergent structure-activity relationships (SAR) are driven by differences in the imidazole-bearing linker architecture, aryl substitution patterns, and the presence or absence of a phenoxyalkyl spacer, all of which modulate enzyme active-site access, heme-iron coordination geometry, and pharmacokinetic disposition [2]. Consequently, any procurement decision that substitutes one in-class compound for another without re-validating the quantitative potency, dual-activity profile, and assay context specific to N-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide risks introducing uncontrolled experimental or formulation variability.

In-class potency and dual-activity profiles diverge; dazoxiben, ozagrel, and furegrelate lack reported TP receptor antagonism.
Para vs. ortho isomer: substitution geometry may shift target engagement and potency.
Direct N-alkyl amide analogs may differ in hydrogen-bonding capacity and conformational flexibility.

N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide: Differentiation Evidence


TXA₂ Synthase Inhibition: Human Whole Blood vs. Dazoxiben

In the collagen-stimulated human citrated whole blood assay—a system that preserves plasma protein binding and platelet-leukocyte interactions absent in isolated enzyme preparations—N-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide inhibits thromboxane A₂ production with an IC₅₀ of 100 nM [1]. The prototypical thromboxane synthase inhibitor dazoxiben (UK-37248), tested under comparable conditions of clotting human whole blood, yields an IC₅₀ of approximately 300 nM (0.3 μg/mL) for TXB₂ suppression [2]. This represents an approximate 3-fold potency advantage for the target compound in the whole-blood matrix. This comparison is cross-study but uses similar human whole-blood experimental platforms and the same pharmacodynamic endpoint (TXA₂/TXB₂ production), making the differential meaningful for translational platelet pharmacology.

TXA2 Synthase Inhibition
Head-to-head
IC50 = 100 nM vs. Dazoxiben ≈ 300 nM
Supports whole-blood potency comparison
Cross-study; verify assay conditions
Thromboxane synthase inhibition Human whole blood assay Collagen-induced TXA2 production Platelet pharmacology

Ancillary TP Receptor Antagonism: Dual-Mechanism Profile

N-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide demonstrates ancillary thromboxane receptor (TP receptor) antagonist activity with a Kd of 3.98 nM in the U-46619-induced human whole blood platelet aggregation assay [1]. This dual mechanism—simultaneous inhibition of TXA₂ synthesis and blockade of the TP receptor through which residual TXA₂ and prostaglandin endoperoxides act—is absent in the leading mono-functional synthase inhibitors. Dazoxiben, ozagrel (OKY-046), and furegrelate (U-63557A) are reported as selective TXA₂ synthase inhibitors without meaningful TP receptor antagonist activity at pharmacologically relevant concentrations [2]. The presence of TP receptor antagonism at single-digit nanomolar Kd addresses a known limitation of pure synthase inhibitors: the shunting of accumulated prostaglandin endoperoxides (PGG₂/PGH₂) to the TP receptor, which can paradoxically sustain platelet activation [3].

TP Receptor Antagonism
Class-level
Kd = 3.98 nM; comparator: no reported activity
Supports dual-mechanism study design
Dual synthase/receptor block absent in comparators
Thromboxane receptor antagonism Dual mechanism U-46619-induced platelet aggregation TP receptor

Para-Substituted Architecture: Differentiation from Ortho Isomer

N-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide (CAS 88138-05-0) is the para-substituted regioisomer of the phenoxyalkyl benzamide series, with the benzamide group positioned para to the ether oxygen linker. Its ortho-substituted isomer, N-(2-((5-(1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide (CAS 88138-18-5), represents the most structurally proximate comparator (identical molecular formula, molecular weight, and atom connectivity) . The para-substitution pattern in the target compound provides a more linear molecular geometry with an extended conformational profile compared to the ortho isomer, which introduces steric constraints between the benzamide carbonyl and the ether-linked pentyl chain . In related N-[(1H-imidazol-1-yl)alkyl]aryl amide series studied by Wright et al. (1986), para-substituted benzamides with C5 alkyl chains were identified as the most potent thromboxane synthetase inhibitors, up to 10-fold more potent than dazoxiben [1]. Additionally, the ether oxygen linker in the target compound differentiates it from the direct N-alkyl-linked imidazole series (e.g., Wright et al. compounds), introducing altered hydrogen-bonding capacity (H-bond acceptor count of 3 vs. 2 for direct alkyl-linked analogs) and increased conformational flexibility (9 rotatable bonds) that may influence target engagement kinetics .

Para-Substituted Architecture
Class-level
Para vs. ortho isomer; +1 H-bond acceptor vs. alkyl series
Regioisomeric identity context
Para substitution linked to enhanced potency in class
Positional isomerism Structure-activity relationship Phenoxyalkyl linker Imidazole SAR

Selective TXA₂ Inhibition: PGI₂ Preservation

The N-(phenoxyalkyl)imidazole patent family from which N-(4-((5-(1H-imidazol-1-yl)pentyl)oxy)phenyl)benzamide derives explicitly claims selective inhibition of thromboxane synthetase without significant inhibition of prostacyclin (PGI₂) synthetase or cyclooxygenase (COX) enzymes [1]. This selectivity profile is a defining feature of the imidazole-based synthase inhibitor class and distinguishes these compounds from non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin or indomethacin, which inhibit COX-1/COX-2 upstream and suppress both TXA₂ and PGI₂ production. In the related Wright et al. series, imidazole-based TXA₂ synthase inhibitors were confirmed not to inhibit prostacyclin formation in parallel assays [2]. The preservation of PGI₂ synthesis is pharmacologically significant because PGI₂ exerts vasodilatory and anti-aggregatory effects that counterbalance TXA₂-mediated vasoconstriction and platelet activation; non-selective COX inhibition ablates this protective pathway [3].

Selective TXA2 Inhibition
Class-level
No significant PGI2 synthase/COX inhibition reported
Pathway-selective mechanism context
PGI2 axis preservation; verify in specific assays
Enzyme selectivity Prostacyclin synthase Cyclooxygenase Eicosanoid pathway

N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide: Research & Procurement Applications


Ex Vivo Whole Blood Platelet Studies: Dual TXA₂/TP Modulation

This compound is optimally suited for ex vivo human whole blood assays where both thromboxane synthesis blockade and TP receptor antagonism are desired endpoints. Its IC₅₀ of 100 nM for collagen-induced TXA₂ production and Kd of 3.98 nM for U-46619-induced platelet aggregation in human whole blood [1] provide a defined dual-activity benchmark. Researchers comparing mono-functional inhibitors (e.g., dazoxiben or furegrelate) against a dual-mechanism agent should use this compound as the positive control for the dual-activity phenotype, as it is one of the few agents with both activities quantified in the same whole-blood matrix.

SAR Studies: Para-Substituted Phenoxyalkyl Benchmark

For medicinal chemistry campaigns exploring the SAR of phenoxyalkyl imidazoles, this compound serves as a well-characterized para-substituted benzamide benchmark. Its defined linker length (C5 pentyl), ether oxygen spacing, and unsubstituted imidazole ring provide a reference scaffold against which modifications—such as chain-length variation (C3-C8), heterocycle substitution (triazole replacement), or aryl substitution (chloro, trifluoromethyl, bromo)—can be systematically compared [2][3]. The availability of the ortho isomer (CAS 88138-18-5) further enables direct positional isomerism studies to quantify the impact of substitution geometry on target engagement.

In Vivo Rodent Thrombosis Models: TXA₂ Synthase Inhibition

BindingDB data confirm that this compound exhibits TXA₂ synthase inhibition across both human (IC₅₀ = 100 nM) and rat enzyme preparations, with TP receptor antagonist activity demonstrable in rat isolated aortic strip (Kd = 10 nM) [1]. This cross-species activity profile supports its use in translational thrombosis models bridging rodent pharmacology to human platelet biology. Procurement for in vivo studies should specify the para-substituted isomer (CAS 88138-05-0) to ensure consistency with the published whole-blood and tissue-level pharmacology, as the ortho isomer may exhibit divergent potency due to altered target-site accessibility.

Eicosanoid Pathway Profiling: Selective TXA₂ Inhibition (PGI₂ Sparing)

For studies requiring selective interrogation of the TXA₂ branch of the arachidonic acid cascade while preserving the prostacyclin (PGI₂) axis, this compound's class-level selectivity for thromboxane synthetase over prostacyclin synthetase and cyclooxygenase [4] makes it preferable to non-selective NSAIDs. Experimental designs measuring the TXA₂/PGI₂ balance (e.g., in endothelial-platelet co-culture systems, vascular reactivity assays, or inflammatory eicosanoid profiling) benefit from this compound's pathway-selective mechanism, which avoids the confounding dual suppression of both pro-aggregatory (TXA₂) and anti-aggregatory (PGI₂) prostanoids inherent to COX inhibition.

Application
Selection Property
Validation Focus
Whole blood platelet function studies
Dual TXA2 synthase/TP receptor activity
Whole-blood assay endpoint review
Phenoxyalkyl imidazole SAR studies
Para-substituted benzamide benchmark
Regioisomeric identity documentation
Translational thrombosis research
Cross-species TXA2 synthase inhibition
Species-matched endpoint review
Eicosanoid pathway selectivity studies
PGI2-sparing selectivity profile
PGI2 preservation endpoint
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